molecular formula C15H12Cl2N4OS B2940547 N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 955553-59-0

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B2940547
CAS RN: 955553-59-0
M. Wt: 367.25
InChI Key: GHSUMUNLWAMHKG-UHFFFAOYSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of α-haloketones with thioamides . The substituents on the thiazole ring can greatly affect the biological outcomes .


Molecular Structure Analysis

Thiazoles are planar molecules and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Mechanism of Action

Target of action

Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets of these compounds can vary greatly depending on their structure and the presence of other functional groups.

Mode of action

The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives have been found to inhibit certain enzymes, while others may interact with specific receptors or other cellular components . The exact mode of action would depend on the specific structure of the compound and its target.

Biochemical pathways

Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, while others may affect the function of specific enzymes or receptors . The exact pathways affected would depend on the specific structure of the compound and its target.

Pharmacokinetics

The pharmacokinetics of thiazole derivatives can also vary widely. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the specific structure of the compound, as well as other factors such as the route of administration and the presence of other substances in the body .

Result of action

The result of the action of thiazole derivatives can include a wide range of effects, depending on the specific compound and its target. For example, some thiazole derivatives have been found to have analgesic and anti-inflammatory effects, while others have antimicrobial or antitumor effects .

Action environment

The action of thiazole derivatives can be influenced by a variety of environmental factors. For example, factors such as pH, temperature, and the presence of other substances can affect the activity of these compounds .

Future Directions

Thiazoles have attracted considerable attention over the last few years and have become attractive pharmacological targets in the treatment of various diseases . Future research may focus on the design and synthesis of new thiazole derivatives with improved potency and selectivity .

properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4OS/c1-2-21-6-5-12(20-21)14(22)19-15-18-13(8-23-15)10-7-9(16)3-4-11(10)17/h3-8H,2H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSUMUNLWAMHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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